molecular formula C20H24ClNO3 B5084865 2-benzyl-6,7-dimethoxy-3,3-dimethyl-1H-isoquinolin-4-one;hydrochloride

2-benzyl-6,7-dimethoxy-3,3-dimethyl-1H-isoquinolin-4-one;hydrochloride

Cat. No.: B5084865
M. Wt: 361.9 g/mol
InChI Key: SCUDYNRGLBNKCX-UHFFFAOYSA-N
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Description

2-benzyl-6,7-dimethoxy-3,3-dimethyl-1H-isoquinolin-4-one;hydrochloride is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-6,7-dimethoxy-3,3-dimethyl-1H-isoquinolin-4-one;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate benzyl and dimethoxy-substituted intermediates under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-benzyl-6,7-dimethoxy-3,3-dimethyl-1H-isoquinolin-4-one;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different biological activities .

Scientific Research Applications

2-benzyl-6,7-dimethoxy-3,3-dimethyl-1H-isoquinolin-4-one;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-benzyl-6,7-dimethoxy-3,3-dimethyl-1H-isoquinolin-4-one;hydrochloride involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
  • 2,3-dimethoxybenzylamine
  • 4,7-dimethyl-1H-indene

Uniqueness

Compared to similar compounds, 2-benzyl-6,7-dimethoxy-3,3-dimethyl-1H-isoquinolin-4-one;hydrochloride exhibits unique structural features that contribute to its distinct chemical and biological properties. The presence of benzyl and dimethoxy groups enhances its reactivity and potential for functionalization, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-benzyl-6,7-dimethoxy-3,3-dimethyl-1H-isoquinolin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3.ClH/c1-20(2)19(22)16-11-18(24-4)17(23-3)10-15(16)13-21(20)12-14-8-6-5-7-9-14;/h5-11H,12-13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUDYNRGLBNKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C2=CC(=C(C=C2CN1CC3=CC=CC=C3)OC)OC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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